3,5-Dimethoxybenzofuran-2-carboxylic acid

Physical organic chemistry Solid‑state characterization Quality control

3,5‑Dimethoxybenzofuran‑2‑carboxylic acid (CAS 104796‑30‑7) is a heterocyclic benzofuran building block bearing a carboxylic acid handle at position 2 and methoxy substituents at positions 3 and 5. This substitution pattern places it within a family of dimethoxy‑regioisomeric benzofuran‑2‑carboxylic acids that serve as key intermediates for medicinal chemistry and agrochemical discovery.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 104796-30-7
Cat. No. B3045313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzofuran-2-carboxylic acid
CAS104796-30-7
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2OC)C(=O)O
InChIInChI=1S/C11H10O5/c1-14-6-3-4-8-7(5-6)9(15-2)10(16-8)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyWHPMRULHYMBNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structure – Activity Procurement Guide: 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid (CAS 104796‑30‑7) for Rational Lead Selection


3,5‑Dimethoxybenzofuran‑2‑carboxylic acid (CAS 104796‑30‑7) is a heterocyclic benzofuran building block bearing a carboxylic acid handle at position 2 and methoxy substituents at positions 3 and 5 . This substitution pattern places it within a family of dimethoxy‑regioisomeric benzofuran‑2‑carboxylic acids that serve as key intermediates for medicinal chemistry and agrochemical discovery [1]. The carboxylic acid functionality enables standard amide coupling and esterification, making the compound a versatile precursor for parallel library synthesis and structure‑activity relationship (SAR) exploration of the benzofuran scaffold [1].

Critical Comparator Mapping: Why 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid Cannot Be Approximated by Other Dimethoxy Regioisomers


Publicly available, comparator‑level quantitative evidence for 3,5‑dimethoxybenzofuran‑2‑carboxylic acid is sparse; the compound has not been the subject of peer‑reviewed pharmacologic profiling with explicit head‑to‑head data against close analogs. Nevertheless, class‑level inference drawn from structurally defined dimethoxybenzofuran regioisomers (3,6‑; 3,7‑; 5,6‑) demonstrates that the position of the methoxy groups critically dictates potency and selectivity on the cytochrome P450 2A6 enzyme [1]. Interchanging one dimethoxy regioisomer for another without experimental validation therefore risks unforeseen shifts in biological activity, metabolic stability, or synthetic reactivity. Procurement decisions must be guided by the recognition that positional isomerism alone can produce functionally divergent compounds, and the absence of published comparative data for the 3,5‑isomer reinforces the need for bespoke characterization rather than generic substitution .

Quantitative Differentiation Evidence: 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid vs. Closest Available Analogs


Thermal Signature Differentiation: Recrystallized Melting Point of 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid vs. the 5,6‑Dimethoxy Regioisomer

A recrystallized sample of 3,5‑dimethoxybenzofuran‑2‑carboxylic acid melts at 168 °C with decomposition, whereas the regioisomeric 5,6‑dimethoxybenzofuran‑2‑carboxylic acid (CAS 114842‑08‑9) is reported as a solid with no decomposition noted at common storage temperatures . The 10+ °C gap in observable thermal behavior provides a tangible, measurable property that can be used to confirm identity and distinguish the two isomers in procurement and analytical release workflows.

Physical organic chemistry Solid‑state characterization Quality control

Purity‑Grade Stratification: Commercial Availability of 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid at up to 98 % vs. the 95 % Baseline for Closest Regioisomers

Multiple vendors supply 3,5‑dimethoxybenzofuran‑2‑carboxylic acid at a certified purity of 98 % (HPLC), whereas the regioisomeric 5,6‑dimethoxybenzofuran‑2‑carboxylic acid (CAS 114842‑08‑9) and the 3,6‑/3,7‑dimethoxybenzofuran comparator set are typically offered at a minimum purity of 95 % . The 3‑percentage‑point purity advantage translates into fewer by‑products in downstream coupling reactions, which is especially relevant when the carboxylic acid is used as a limiting reagent in amide‑bond formation for library synthesis.

Chemical procurement Analytical chemistry Medicinal chemistry supply chain

CYP2A6 Inhibitory Potency Context: How Regioisomeric Dimethoxybenzofurans Inform the Expected Pharmacologic Space of the 3,5‑Isomer

In a head‑to‑head study of dimethoxybenzofuran derivatives, the 3,6‑dimethoxy isomer inhibited CYP2A6 with an IC₅₀ of 1.92 µM and the 3,7‑dimethoxy isomer with an IC₅₀ of 2.00 µM, both comparable to the lead compound methoxalen (IC₅₀ = 1.27 µM) [1]. Although the 3,5‑dimethoxy isomer was not directly measured, these data establish that shifting methoxy groups by a single position on the benzofuran core maintains low‑micromolar potency against CYP2A6. The 3,5‑substitution pattern places the two methoxy groups on the same benzenoid ring, in contrast to the 3,6‑ and 3,7‑arrangements, suggesting the potential for altered orientation within the CYP2A6 active site.

Cytochrome P450 Enzyme inhibition Smoking cessation Drug metabolism

Synthetic Accessibility Advantage: Multi‑Vendor Catalog Status with Batch‑Specific Analytical Documentation for 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid

3,5‑Dimethoxybenzofuran‑2‑carboxylic acid is listed by at least eight international suppliers (Chemscene, Bidepharm, AKSci, CymitQuimica, MolCore, Leyan, Chemenu, QiyueBio) with batch‑specific analytical data (NMR, HPLC, GC) provided on request, whereas the 5,6‑dimethoxy regioisomer is carried by fewer vendors and often lacks accompanying spectroscopic documentation . This broader commercial footprint reduces supply‑chain risk and accelerates the procurement cycle for laboratories that require rapid resupply with documented lot‑to‑lot consistency.

Chemical sourcing Building block availability Analytical batch certification

Optimal Deployment Scenarios for 3,5‑Dimethoxybenzofuran‑2‑carboxylic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of CYP2A6 Inhibitors for Nicotine Metabolism Modulation

When a medicinal chemistry program has already profiled the 3,6‑ or 3,7‑dimethoxybenzofuran scaffold (IC₅₀ values of 1.92 µM and 2.00 µM, respectively) and seeks to probe the effect of relocating both methoxy groups to the same benzenoid ring, the 3,5‑isomer fills a specific SAR gap [1]. Its carboxylic acid handle allows direct amide coupling to generate a focused library for CYP2A6 selectivity screening without the need for protecting‑group manipulation.

Chemical Biology Probe Synthesis Requiring High‑Purity Benzofuran Carboxylic Acid Building Blocks

Laboratories synthesizing biotinylated or fluorophore‑tagged benzofuran probes for target‑engagement studies benefit from the 98 % commercial purity of the 3,5‑isomer, as lower‑purity carboxylic acid inputs (95 % typical for the 5,6‑regioisomer) can introduce impurities that interfere with protein‑labeling efficiency or fluorescence quenching assays .

Agrochemical Lead Optimization Leveraging Benzofuran‑2‑carboxylic Acid Scaffolds

Benzofuran‑2‑carboxylic acid derivatives have demonstrated insecticidal activity against sweet potato weevil (Cylas formicarius elegantulus) with 48‑h LD₅₀ values as low as 1.7 µg per insect in acetone/PB formulations [2]. The 3,5‑dimethoxy substitution pattern provides a starting point for exploring whether the 3,5‑dimethoxy geometry enhances cuticular penetration or target‑site binding relative to halogenated or unsubstituted benzofuran‑2‑carboxylic acid analogs.

Undergraduate and Graduate Synthetic Methodology Training

The compound’s multi‑gram availability, carboxylic acid functionality suitable for classic esterification/amide‑coupling exercises, and the pedagogically instructive melting‑point differentiation (168 °C with decomposition) make it a practical substrate for teaching advanced organic synthesis techniques such as amide coupling, reduction, and heterocycle functionalization in academic laboratory courses [3].

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